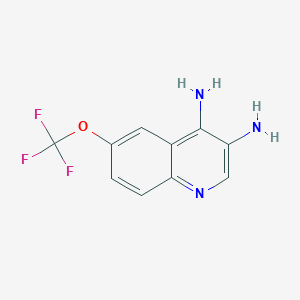
6-(Trifluoromethoxy)quinoline-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethoxy)quinoline-3,4-diamine is an organic compound with a quinoline core structure substituted by a trifluoromethoxy group (-OCF3) at the sixth position and two amine groups at the third and fourth positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)quinoline-3,4-diamine typically involves multi-step organic reactionsThe quinoline core can be synthesized through various methods, such as the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic conditions .
The amine groups are typically introduced through nitration followed by reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality. The use of catalysts, such as palladium or copper, can also be employed to facilitate specific reaction steps and improve overall yield .
化学反应分析
Types of Reactions
6-(Trifluoromethoxy)quinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert nitro groups to amine groups, which is a crucial step in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as stannous chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include various quinoline derivatives with different substituents, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
科学研究应用
6-(Trifluoromethoxy)quinoline-3,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 6-(Trifluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The amine groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific biological pathways .
相似化合物的比较
Similar Compounds
- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 6-Trifluoromethoxy-3-indazolecarboxylic acid
- 4-Hydroxy-6-nitroquinoline-3-carboxylic acid
Uniqueness
6-(Trifluoromethoxy)quinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethoxy group and the diamine functionality allows for versatile chemical modifications and enhances its potential as a pharmacophore .
生物活性
6-(Trifluoromethoxy)quinoline-3,4-diamine is a synthetic compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the trifluoromethoxy group and the diamine moiety, contribute to its potential therapeutic applications.
- Molecular Formula : C10H8F3N3O
- Molecular Weight : 241.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration. The amine groups can participate in hydrogen bonding and ionic interactions with biological macromolecules, such as proteins and nucleic acids.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline analogs found that those with electron-withdrawing groups like trifluoromethyl demonstrated enhanced activity against resistant strains of bacteria and fungi. Specifically, this compound has shown promising results against Mycobacterium tuberculosis and other pathogens.
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | <10 | Strong anti-TB activity |
| Control (RIF) | <1 | Reference drug |
Antimalarial Activity
The compound has also been evaluated for antimalarial properties. Quinoline derivatives are known for their role in malaria treatment, especially against chloroquine-resistant strains. Studies have shown that modifications at the 6-position can significantly impact potency.
| Substituent | Potency (IC50 µM) | Strain |
|---|---|---|
| Trifluoromethoxy | 0.97 | K1 (resistant) |
| Chlorine | 1.5 | 3D7 (sensitive) |
Case Study 1: Antitubercular Activity
A recent study investigated the antitubercular activity of several quinoline derivatives, including this compound. The compound exhibited an MIC of less than 10 µM against Mycobacterium tuberculosis, indicating strong potential as a lead compound for further development in tuberculosis therapy .
Case Study 2: Structure-Activity Relationship (SAR)
In a systematic SAR study involving various substituted quinolines, it was found that the presence of the trifluoromethoxy group significantly increased the biological activity compared to other halogen substitutions. The study highlighted that compounds with bulky substituents at the 7-position showed improved efficacy against multidrug-resistant strains .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile with minimal cytotoxicity observed in mammalian cell lines at therapeutic concentrations. Further studies are required to fully elucidate its safety parameters.
属性
分子式 |
C10H8F3N3O |
|---|---|
分子量 |
243.18 g/mol |
IUPAC 名称 |
6-(trifluoromethoxy)quinoline-3,4-diamine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)17-5-1-2-8-6(3-5)9(15)7(14)4-16-8/h1-4H,14H2,(H2,15,16) |
InChI 键 |
YJWNPKZBVLXIGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















